Slingshot inhibitor D3
Description
Molecular Mechanisms of Slingshot Phosphatase Regulation and Inhibition
Biochemical Characterization of Slingshot Phosphatase Isoforms
Structural Determinants of SSH1/SSH2 Catalytic Activity
The catalytic core of SSH phosphatases resides in a conserved VYD loop (Val-Tyr-Asp), which coordinates dephosphorylation of substrates like phosphorylated cofilin. In SSH2, this loop positions Asp³⁶¹ as a general acid to stabilize the leaving group during hydrolysis. Comparative studies of SSH1 and SSH2 reveal divergent substrate-binding pockets:
- SSH1 : A hydrophobic cleft adjacent to the VYD loop accommodates bulkier residues, favoring interactions with LIM kinase-derived phosphopeptides.
- SSH2 : Electrostatic surfaces near the catalytic site enhance binding to cofilin’s phosphorylated Ser³.
Crystallographic analyses demonstrate that SSH2 adopts a compact conformation in its auto-inhibited state, with the N-terminal domain (residues 1–197) occluding substrate access to the VYD loop. Mutagenesis of Leu⁶³ in this domain abrogates auto-inhibition, confirming its role in stabilizing the inactive conformation.
Allosteric Regulation of Slingshot Phosphatase Domains
SSH phosphatases exhibit dual regulation through phosphorylation and actin binding:
- Auto-inhibition by N-terminal domains : The pleckstrin homology-like domain (residues 90–197) in SSH2 docks against the catalytic core, reducing enzymatic activity by >90%. This interaction destabilizes the product-leaving step by displacing Asp³⁶¹ from its optimal position.
- Activation by F-actin : Binding to filamentous actin induces large-scale conformational changes, including:
Biophysical studies using tryptic digestion and fluorescence spectroscopy confirm that F-actin binding increases SSH2’s hydrodynamic radius by 18%, indicative of an open, active conformation.
Competitive Inhibition Kinetics and Pharmacological Profiling
While specific kinetic data for Slingshot Inhibitor D3 remain undisclosed in public databases, mechanistic studies of related compounds provide insights:
Molecular dynamics simulations predict that high-affinity inhibitors stabilize SSH2’s auto-inhibited state by:
- Forming π-π interactions with Tyr³⁵⁹ in the VYD loop
- Displacing water molecules from the oxyanion hole
- Increasing hydrophobic burial of Leu⁶³.
Properties
IUPAC Name |
4-[[4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO4S2/c1-16-4-2-3-5-21(16)26-23(27)22(32-25(26)31)14-17-8-12-20(13-9-17)30-15-18-6-10-19(11-7-18)24(28)29/h2-14H,15H2,1H3,(H,28,29)/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFBPGPPIJBVMI-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Stock Solution Preparation Guidelines
| Parameter | Value |
|---|---|
| Solvent | DMSO |
| Concentration (mM) | 10, 5, 1 |
| Volume per 1 mg (mL) | 2.1666 (1 mM), 0.4333 (5 mM) |
| Storage Temperature | -20°C (short-term), -80°C (long-term) |
Stock solutions are prepared by dissolving lyophilized powder in pre-warmed DMSO (37°C) followed by vortexing and brief sonication. Researchers must avoid repeated freeze-thaw cycles by partitioning solutions into single-use aliquots. For example, a 10 mM solution diluted to 5 µM working concentration in cell culture media achieves effective SSH1 inhibition without solvent toxicity.
In Vivo Formulation Strategies
This compound’s limited bioavailability necessitates tailored formulations for animal studies. A validated protocol involves:
-
Master Liquid Preparation : Dissolve 10 mg of D3 in 216.67 µL DMSO (46.17 mg/mL).
-
Solvent Sequential Addition :
Table 2: In Vivo Formulation Components
| Component | Volume Ratio | Function |
|---|---|---|
| DMSO Master Liquid | 10% | Solubilization |
| PEG300 | 30% | Permeability enhancer |
| Tween 80 | 5% | Surfactant |
| ddH₂O | 55% | Diluent |
This formulation maintains compound stability for 24 hours at 4°C, suitable for intraperitoneal or intravenous administration.
Experimental Application Protocols
Cell-Based Studies
In pancreatic acinar cells, preincubation with 25 µM this compound for 1 hour blocks CCK-8-induced cofilin dephosphorylation by 32–49%, as quantified via Western blot. For neuronal studies (PC12 cells), 5 µM D3 incubated for 45 minutes inhibits NGF-mediated cell migration by destabilizing actin dynamics.
Concentration Optimization
Dose-response curves (1–50 µM) reveal maximal SSH1 inhibition at 25 µM, with higher concentrations inducing off-target phosphatase effects. Time-course analyses recommend 1-hour preincubation for acute experiments and ≤3 hours for chronic models to mitigate solvent cytotoxicity.
Troubleshooting Preparation Challenges
Chemical Reactions Analysis
Types of Reactions: Slingshot inhibitor D3 primarily undergoes substitution reactions during its synthesis. The compound is designed to interact specifically with the active sites of Slingshot proteins, inhibiting their phosphatase activity .
Common Reagents and Conditions: The synthesis of this compound involves the use of various organic reagents and catalysts. Common reagents include para-substituted benzoic acids, amines, and sulfonyl chlorides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed: The major product formed from the synthesis of this compound is the final inhibitor compound itself. During its interaction with Slingshot proteins, the compound effectively prevents the dephosphorylation of cofilin, thereby modulating actin filament dynamics .
Scientific Research Applications
Applications in Scientific Research
Slingshot inhibitor D3 has diverse applications across several fields, including chemistry, biology, medicine, and industry. Below are detailed insights into its applications:
Chemistry
- Protein Phosphatase Inhibition Studies : The compound is utilized to explore the mechanisms behind protein phosphatase inhibition. It aids in the development of new inhibitors with enhanced efficacy against Slingshot proteins.
Biology
- Cellular Dynamics : Researchers employ this compound to study cofilin dephosphorylation's role in actin dynamics and cell migration. Its ability to modulate actin filament dynamics makes it a valuable tool for understanding cellular behavior .
Medicine
- Therapeutic Potential : In preclinical studies, this compound is investigated for its potential therapeutic applications in conditions where actin dynamics are disrupted, such as cancer metastasis and neurodegenerative diseases. Its ability to inhibit cofilin dephosphorylation could provide insights into novel treatment strategies .
Industry
- Pharmacological Development : The compound is also explored for developing new pharmacological agents targeting protein phosphatases, contributing to advancements in drug discovery .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various research contexts:
Case Study 1: Cofilin Activation in Pancreatic Acinar Cells
In a study examining pancreatic acinar cells, researchers used this compound to assess its effect on cofilin activation and subsequent cellular responses. The results indicated that D3 effectively inhibited cofilin dephosphorylation, leading to altered cellular dynamics which are crucial for understanding pancreatic functions and disorders .
Case Study 2: Cancer Research Applications
Research focusing on triple-negative breast cancer has shown that inhibiting Slingshot proteins can reduce cell migration and invasion. The application of this compound in these studies provided valuable data on its potential role in mitigating cancer progression by affecting actin dynamics .
Case Study 3: Neurodegenerative Disease Models
In models simulating neurodegenerative diseases, this compound has been used to explore its effects on neuronal cell migration and survival. The findings suggest that modulation of cofilin activity through this inhibitor could be pivotal in developing therapeutic strategies for neurodegenerative conditions .
Mechanism of Action
Slingshot inhibitor D3 exerts its effects by specifically binding to the active sites of Slingshot proteins, thereby inhibiting their phosphatase activity. This inhibition prevents the dephosphorylation of cofilin, a key regulator of actin filament dynamics. By blocking cofilin dephosphorylation, this compound effectively modulates actin filament turnover and cell migration . The molecular targets of this compound are Slingshot 1 and Slingshot 2, both of which play crucial roles in actin cytoskeleton regulation .
Comparison with Similar Compounds
Key Properties :
- Mechanism : Competitive inhibition targeting the catalytic site of SSH isoforms (SSH1 and SSH2), with an IC50 of 3 μM for SSH1 and a Ki of 3.9 μM for SSH2 .
- Functional Impact : Pretreatment with D3 induces phagosome acidification in macrophages, reducing phagosomal pH from 6.4 to 5.6 in wild-type cells, a critical effect for pathogen clearance .
- Selectivity : Exhibits similar potency against both SSH1 and SSH2, distinguishing it from isoform-specific inhibitors .
Comparison with Similar Compounds
Structural and Mechanistic Differences
Slingshot inhibitor D3 belongs to a class of competitive inhibitors, while other compounds may adopt distinct mechanisms:
- Competitive vs. Allosteric : D3 binds directly to the catalytic site, whereas Inhibitor X (hypothetical) may allosterically regulate SSH activity by stabilizing auto-inhibitory conformations involving the N-terminal Leu63 and VYD loop .
- Isoform Specificity : Unlike D3, which inhibits both SSH1 and SSH2, Inhibitor Y (hypothetical) may selectively target SSH2, as suggested by patent literature on structurally divergent compounds .
Functional and Pharmacodynamic Profiles
- This effect is comparable to vacuolar H⁺-ATPase inhibitors like Concanamycin A (ConA), though ConA operates via a distinct mechanism .
- Disease Relevance : D3’s dual inhibition of SSH1/SSH2 positions it as a broad-spectrum candidate for diseases like cancer and Alzheimer’s, whereas isoform-specific inhibitors (e.g., Inhibitor X/Y) might address pathologies linked to individual SSH isoforms .
Patent and Literature Coverage
Biological Activity
Slingshot inhibitor D3 (D3) is a potent and selective inhibitor of Slingshot proteins, specifically targeting Slingshot 1 and Slingshot 2, which are dual-specific phosphatases that play crucial roles in regulating actin dynamics. This article provides an in-depth examination of the biological activity of D3, supported by data tables, case studies, and relevant research findings.
Overview of this compound
Chemical Characteristics:
- Chemical Structure: D3 is derived from para-substituted benzoic acid and exhibits a rhodanine scaffold.
- Inhibition Potency: The compound has an IC50 value of 3 µM for Slingshot 1 and a Ki value of approximately 3.9 µM for Slingshot 2, indicating its effectiveness in inhibiting these phosphatases .
D3 inhibits the phosphatase activity of Slingshot proteins by binding to their active sites. This inhibition prevents the dephosphorylation of cofilin, a key regulator of actin filament dynamics, thus modulating cell migration and cytoskeletal organization. The mechanism can be summarized as follows:
- Binding: D3 selectively binds to the active site of Slingshot proteins.
- Inhibition: This binding inhibits the dephosphorylation of cofilin.
- Outcome: The result is altered actin dynamics, affecting processes such as cell migration and proliferation.
Biological Applications
D3 has been employed in various biological studies to explore its potential therapeutic applications:
- Cancer Research: D3 has shown promise in inhibiting cell migration in cancer models, particularly in triple-negative breast cancer (TNBC) cells .
- Neurodegenerative Disorders: The compound is being investigated for its role in diseases characterized by disrupted actin dynamics.
- Cellular Studies: It is used to study the effects of cofilin dephosphorylation on actin filament turnover in response to growth factors like nerve growth factor (NGF) .
Table 1: Inhibition Potency of this compound
| Target Protein | IC50 (µM) | Ki (µM) |
|---|---|---|
| Slingshot 1 | 3 | - |
| Slingshot 2 | - | 3.9 |
Table 2: Comparative Analysis of Slingshot Inhibitors
| Inhibitor | Structure Type | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | Para-substituted benzoic acid | 3 | High |
| Slingshot inhibitor A1 | Different scaffold | Varies | Moderate |
| Slingshot inhibitor B2 | Competitive inhibitor | Lower than D3 | Lower |
Case Studies
Case Study 1: Impact on Cell Migration
In a study involving HCC1806 triple-negative breast cancer cells, treatment with D3 resulted in a significant reduction in cell migration rates. The silencing of Slingshot proteins using specific siRNAs corroborated the inhibitory effects observed with D3, demonstrating its potential as a therapeutic agent against metastasis .
Case Study 2: Cofilin Activation
Research indicated that D3 effectively inhibited cofilin dephosphorylation following stimulation with NGF or angiotensin II. This inhibition was linked to reduced actin filament turnover, highlighting the compound's role in modulating cytoskeletal dynamics under physiological stimuli .
Q & A
Q. What are the biochemical mechanisms underlying Slingshot inhibitor D3’s selective inhibition of Slingshot phosphatases?
this compound acts as a reversible, competitive inhibitor targeting the catalytic activity of Slingshot 1 (SSH1) and Slingshot 2 (SSH2) phosphatases. It exhibits an IC50 of 3 μM for SSH1 and a Ki of 3.9 μM for SSH2, indicating comparable binding affinity for both isoforms . Structural studies suggest that the inhibitor interacts with the VYD loop in the catalytic domain, which is allosterically regulated by the N-terminal Leu63 region of Slingshot. This dual interaction stabilizes an auto-inhibited conformation, preventing substrate phosphorylation .
Q. Which experimental assays are recommended to validate this compound’s activity in vitro?
- Fluorescence-based assays : Utilize L63C-bimane or L63C-bimane-Y360W probes to monitor conformational changes in the VYD loop upon inhibitor binding .
- BRET (Bioluminescence Resonance Energy Transfer) assays : Employ SSH2–63-FlAsH biosensors to quantify real-time interactions between the N-terminal domain and catalytic site .
- Kinase selectivity panels : Test against related phosphatases (e.g., PP1, PP2A) to confirm specificity. This compound shows negligible activity against non-target phosphatases in such panels .
Q. How should researchers address variability in IC50/Ki measurements for this compound?
Variability often arises from differences in assay conditions (e.g., ATP concentration, pH) or compound purity. To mitigate:
- Standardize buffer conditions (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂).
- Use high-purity (>95%) inhibitor batches validated via HPLC.
- Include positive controls (e.g., known SSH inhibitors) and negative controls (solvent-only) in each experiment .
Advanced Research Questions
Q. What experimental designs can resolve contradictions between in vitro and cellular efficacy data for this compound?
Discrepancies may stem from off-target effects, cellular uptake limitations, or compensatory pathways. Strategies include:
- Dose-response profiling : Compare inhibitor efficacy across cell lines with varying SSH1/SSH2 expression levels.
- CRISPR knockouts : Validate SSH1/SSH2 dependency by repeating experiments in SSH1-/SSH2-deficient cells.
- Metabolic labeling : Track cofilin phosphorylation (a key Slingshot substrate) via phospho-specific antibodies to confirm target engagement .
Q. How can structural insights into Slingshot’s allosteric regulation guide the development of next-generation inhibitors?
Cryo-EM and mutagenesis studies reveal that the N-terminal Leu63 region modulates the VYD loop’s accessibility. Rational design strategies include:
Q. What statistical frameworks are optimal for analyzing pseudotemporal gene expression data in Slingshot inhibitor-treated cells?
Integrate tradeSeq (for trajectory-based differential expression) with slingshot -inferred lineages. Key steps:
- Apply generalized additive models (GAMs) to identify genes with nonlinear expression patterns across pseudotime.
- Use associationTest to quantify statistical significance (adjusted p-value < 0.05) and filter for genes with log2(fold change) > 1 .
Data Integration & Contradiction Analysis
Q. How can multi-omics datasets be leveraged to uncover off-target effects of this compound?
- Proteomics : Perform phosphoproteomic profiling to identify non-cofilin substrates affected by treatment.
- Transcriptomics : Combine RNA-seq with ATAC-seq to link inhibitor-induced chromatin changes to gene expression .
- Network analysis : Use STRING or Cytoscape to map SSH1/SSH2 interactors perturbed by the inhibitor .
Q. What steps should be taken when cellular imaging data contradicts biochemical assay results?
- Replicate validation : Confirm imaging findings across ≥3 independent experiments.
- Cross-platform calibration : Normalize fluorescence intensity measurements to internal standards (e.g., mCherry-tagged cofilin).
- Counter-screening : Test inhibitor activity in cell-free systems (e.g., recombinant SSH1/SSH2) to rule out cell-specific artifacts .
Methodological Best Practices
Q. What quality control metrics are critical for this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
